
2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxoanthracen-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxoanthracen-1-yl)propanamide is a synthetic organic compound that belongs to the class of phenoxy compounds These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxoanthracen-1-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-chloro-2-methylphenol with an appropriate halogenated compound under basic conditions.
Coupling with Anthracene Derivative: The phenoxy intermediate is then coupled with a 9,10-dioxoanthracene derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Amidation Reaction: The final step involves the amidation reaction where the coupled product is reacted with a suitable amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxoanthracen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroanthracene derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxoanthracen-1-yl)propanamide involves its interaction with specific molecular targets. The phenoxy and anthracene moieties may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenoxy)-N-(9,10-dioxoanthracen-1-yl)propanamide
- 2-(4-methylphenoxy)-N-(9,10-dioxoanthracen-1-yl)propanamide
- 2-(4-chloro-2-methylphenoxy)-N-(anthracen-1-yl)propanamide
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxoanthracen-1-yl)propanamide is unique due to the presence of both a chloro and a methyl group on the phenoxy ring, as well as the 9,10-dioxoanthracene moiety. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C24H18ClNO4 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C24H18ClNO4/c1-13-12-15(25)10-11-20(13)30-14(2)24(29)26-19-9-5-8-18-21(19)23(28)17-7-4-3-6-16(17)22(18)27/h3-12,14H,1-2H3,(H,26,29) |
InChI 键 |
XCSSIRYDUCVCGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



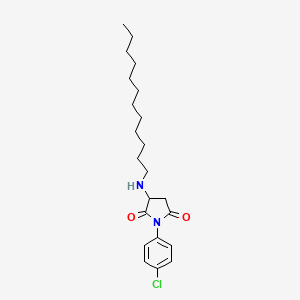
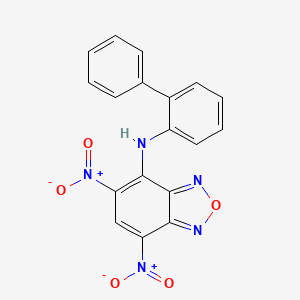
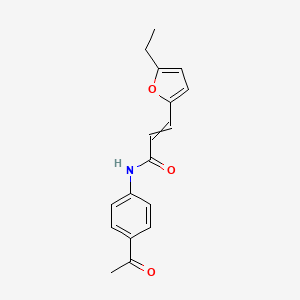
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462944.png)
![1-(4-Chlorophenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12462972.png)
![(2Z)-2-[2-(2-chlorophenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12462978.png)

![2,4-Dichloro-6-[(mesitylimino)methyl]phenol](/img/structure/B12462993.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate](/img/structure/B12462998.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12463000.png)
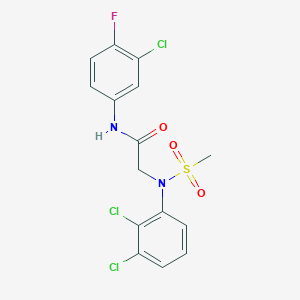
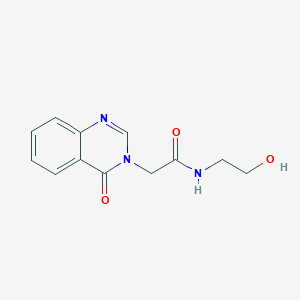
![4,4'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463006.png)
